molecular formula C21H20Cl2N2O3 B2824262 3-(4-butoxy-3-methoxyphenyl)-2-cyano-N-(2,4-dichlorophenyl)prop-2-enamide CAS No. 380424-47-5

3-(4-butoxy-3-methoxyphenyl)-2-cyano-N-(2,4-dichlorophenyl)prop-2-enamide

Cat. No.: B2824262
CAS No.: 380424-47-5
M. Wt: 419.3
InChI Key: JOYJZVAFFJUTIW-UHFFFAOYSA-N
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Description

3-(4-butoxy-3-methoxyphenyl)-2-cyano-N-(2,4-dichlorophenyl)prop-2-enamide is an organic compound that belongs to the class of amides. This compound features a complex structure with multiple functional groups, including a butoxy group, a methoxy group, a cyano group, and a dichlorophenyl group. Such compounds are often of interest in various fields of chemistry and pharmacology due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-butoxy-3-methoxyphenyl)-2-cyano-N-(2,4-dichlorophenyl)prop-2-enamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the butoxy and methoxy substituted phenyl ring: This can be achieved through electrophilic aromatic substitution reactions.

    Introduction of the cyano group: This step often involves nucleophilic substitution reactions using reagents like sodium cyanide.

    Formation of the prop-2-enamide structure: This can be done through condensation reactions involving appropriate amines and acyl chlorides.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to favor desired reactions.

    Purification Techniques: Employing methods like recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-butoxy-3-methoxyphenyl)-2-cyano-N-(2,4-dichlorophenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The methoxy and butoxy groups can be oxidized to form corresponding aldehydes or acids.

    Reduction: The cyano group can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

    Oxidation Products: Aldehydes, carboxylic acids.

    Reduction Products: Amines.

    Substitution Products: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

    Chemistry: As an intermediate in organic synthesis.

    Biology: Studying its effects on biological systems.

    Medicine: Investigating its potential as a pharmaceutical agent.

    Industry: Use in the development of new materials or as a chemical reagent.

Mechanism of Action

The mechanism of action of 3-(4-butoxy-3-methoxyphenyl)-2-cyano-N-(2,4-dichlorophenyl)prop-2-enamide would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Binding to Enzymes: Inhibiting or activating specific enzymes.

    Receptor Interaction: Modulating receptor activity.

    Pathway Modulation: Affecting biochemical pathways involved in cell signaling or metabolism.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-butoxyphenyl)-2-cyano-N-(2,4-dichlorophenyl)prop-2-enamide
  • 3-(4-methoxyphenyl)-2-cyano-N-(2,4-dichlorophenyl)prop-2-enamide
  • 3-(4-butoxy-3-methoxyphenyl)-2-cyano-N-phenylprop-2-enamide

Uniqueness

3-(4-butoxy-3-methoxyphenyl)-2-cyano-N-(2,4-dichlorophenyl)prop-2-enamide is unique due to the presence of both butoxy and methoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The combination of these functional groups with the cyano and dichlorophenyl groups makes it a compound of interest for further research and development.

Properties

IUPAC Name

(E)-3-(4-butoxy-3-methoxyphenyl)-2-cyano-N-(2,4-dichlorophenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20Cl2N2O3/c1-3-4-9-28-19-8-5-14(11-20(19)27-2)10-15(13-24)21(26)25-18-7-6-16(22)12-17(18)23/h5-8,10-12H,3-4,9H2,1-2H3,(H,25,26)/b15-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOYJZVAFFJUTIW-XNTDXEJSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=C(C=C(C=C2)Cl)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC1=C(C=C(C=C1)/C=C(\C#N)/C(=O)NC2=C(C=C(C=C2)Cl)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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